![molecular formula C10H10N2O B1292170 2-环丙基苯并[d]噁唑-5-胺 CAS No. 1017027-77-8](/img/structure/B1292170.png)

2-环丙基苯并[d]噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

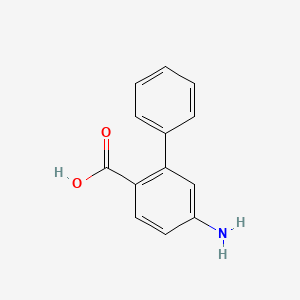

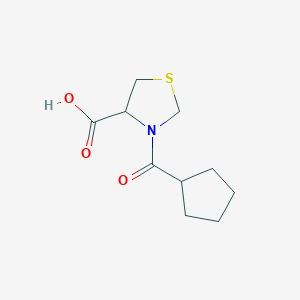

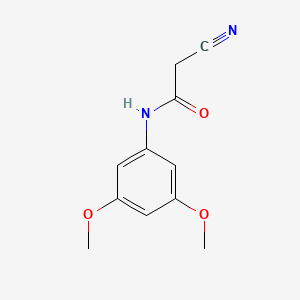

2-Cyclopropylbenzo[d]oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It is used in laboratory settings and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-aminobenzoxazoles, which includes 2-Cyclopropylbenzo[d]oxazol-5-amine, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of 2-Cyclopropylbenzo[d]oxazol-5-amine consists of a five-membered oxazole ring with a cyclopropyl group attached to the second carbon and an amine group attached to the fifth carbon .科学研究应用

Antimicrobial Activity

Oxazole derivatives, including 2-Cyclopropylbenzo[d]oxazol-5-amine, have been studied for their potential as antimicrobial agents. The structural configuration of oxazoles allows them to interact with various bacterial and fungal targets, disrupting cell wall synthesis or interfering with essential enzymes .

Anticancer Properties

Research has indicated that certain oxazole compounds exhibit anticancer activity. This is attributed to their ability to modulate signaling pathways, induce apoptosis in cancer cells, and potentially inhibit tumor growth .

Anti-inflammatory Use

The oxazole nucleus is a component in the development of anti-inflammatory drugs. These compounds can inhibit key inflammatory mediators, providing a therapeutic approach for inflammation-related conditions .

Antidiabetic Applications

Some oxazole derivatives have been identified as antidiabetic agents. They function by influencing insulin signaling pathways or by acting as agonists to receptors involved in glucose metabolism .

COX-2 Inhibition

2-Cyclopropylbenzo[d]oxazol-5-amine may serve as a scaffold for the development of COX-2 inhibitors. These are important in the treatment of pain and inflammation, as they selectively target the COX-2 enzyme without affecting COX-1, reducing gastrointestinal side effects .

Tyrosine Kinase Inhibition

This compound has the potential to be used in the synthesis of tyrosine kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapies, as they can block specific enzymes that promote cell division and tumor growth .

安全和危害

未来方向

2-Cyclopropylbenzo[d]oxazol-5-amine and its derivatives have potential therapeutic applications. For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed using the scaffold hopping guided multi-target directed ligands (MTDLs) strategy for the treatment of Alzheimer’s disease . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound are needed to improve its efficacy .

属性

IUPAC Name |

2-cyclopropyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNEXZZBXFWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylbenzo[d]oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)